Amphidinin A

Description

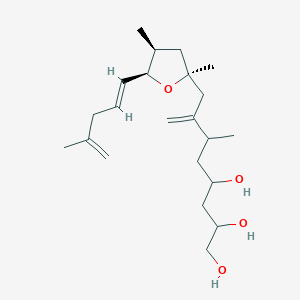

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H38O4 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

7-[[(2S,4S,5R)-2,4-dimethyl-5-[(1E)-4-methylpenta-1,4-dienyl]oxolan-2-yl]methyl]-6-methyloct-7-ene-1,2,4-triol |

InChI |

InChI=1S/C22H38O4/c1-15(2)8-7-9-21-18(5)13-22(6,26-21)12-17(4)16(3)10-19(24)11-20(25)14-23/h7,9,16,18-21,23-25H,1,4,8,10-14H2,2-3,5-6H3/b9-7+/t16?,18-,19?,20?,21-,22+/m0/s1 |

InChI Key |

SYQIFDIGMSUBBN-PJZBKPNISA-N |

Isomeric SMILES |

C[C@H]1C[C@@](O[C@H]1/C=C/CC(=C)C)(C)CC(=C)C(C)CC(CC(CO)O)O |

Canonical SMILES |

CC1CC(OC1C=CCC(=C)C)(C)CC(=C)C(C)CC(CC(CO)O)O |

Synonyms |

amphidinin A |

Origin of Product |

United States |

Chemistry of Amphidinin a

Isolation and Structural Elucidation

Amphidinin A was first isolated in 1994 by Kobayashi and coworkers from a culture of the symbiotic marine dinoflagellate Amphidinium sp. (Y-5 strain). rsc.orgsci-hub.ru The planar structure of this cytotoxic linear polyketide was determined using 2D NMR techniques. sci-hub.ru However, due to a limited amount of the natural product, its complete absolute configuration remained unresolved for two decades. rsc.orgsci-hub.ru

Later, the reisolation of this compound from a different strain of Amphidinium sp. (2012-7-4A strain) provided sufficient material to fully elucidate its stereochemistry. sci-hub.ru The absolute configurations of the six stereogenic centers (2R, 4R, 6S, 9R, 11R, and 12S) were determined through a combination of advanced analytical methods. sci-hub.ruresearchmap.jpacs.org These methods included J-based configuration analysis, the modified Mosher's method, and density functional theory (DFT) calculations. sci-hub.ruresearchmap.jpacs.org

Biosynthesis

The biosynthesis of this compound has been investigated through feeding experiments with ¹³C-labeled acetates. jst.go.jpnih.gov These studies revealed that the entire carbon skeleton of this compound is derived from acetate (B1210297) units. jst.go.jpnih.gov The polyketide chain of this compound is assembled from one triketide chain, two diketide chains, and three unusual isolated C1 units. jst.go.jpnih.gov These single carbon units, as well as all the branched methyl groups, are derived from the C-2 of cleaved acetate molecules. jst.go.jpnih.gov This biosynthetic pathway, involving the incorporation of isolated C1 units, is a distinctive feature of polyketide synthesis in dinoflagellates. jst.go.jp Amphidinin G is considered a putative biosynthetic precursor to this compound. researchgate.net

Total Synthesis

The total synthesis of this compound and its analogues has been a subject of interest in organic chemistry, providing a means to confirm its structure, explore its biological activity, and develop synthetic strategies for other complex polyketides. While the total synthesis of this compound itself has been a significant challenge, the synthesis of other members of the amphidinin family, such as amphidinins E and F, has been successfully achieved. rsc.org These syntheses often employ a convergent and flexible approach, allowing for the preparation of various analogues. rsc.org Key reactions utilized in these synthetic routes include the Horner-Wadsworth-Emmons reaction, Brown allylation, and Yamaguchi reaction, among others. rsc.org The synthesis of fragments of the enantiomer of this compound has also been reported, employing techniques like Sharpless asymmetric dihydroxylation and Julia-Kocienski olefination. researchgate.net

Biosynthetic Pathways of Amphidinin a

Polyketide Origin and Acetate (B1210297) Incorporation Patterns

Feeding experiments utilizing [1-13C], [2-13C], and [1,2-13C2] sodium acetate have conclusively demonstrated that the entire 22-carbon backbone of Amphidinin A is derived from acetate units. jst.go.jpjst.go.jp Analysis of 13C-NMR spectra from enriched samples revealed the specific incorporation pattern of these acetate precursors. nih.govjst.go.jp

The biosynthesis of this compound involves the incorporation of seven intact acetate (C2) units. jst.go.jpmdpi.com These units form significant portions of the carbon chain. In addition to the intact units, the molecule's assembly involves several acetate units that have been cleaved, contributing single carbon (C1) units to the backbone and as branches. jst.go.jpnih.gov Specifically, 13C-NMR analysis showed significant enrichment of seven carbons from [1-13C] sodium acetate and fifteen carbons from [2-13C] sodium acetate, confirming the acetate origin of all 22 carbons. jst.go.jp

The assembly is not a simple successive addition of acetate units but follows a non-successive, mixed polyketide pathway. mdpi.com The polyketide chain of this compound is formed from one triketide chain and two diketide chains, which are interspersed with other carbon units. nih.govresearchmap.jp This pattern of interrupted polyketide chains is a hallmark of many complex marine polyketides. mdpi.com

| Carbon Position | Origin (from Acetate) | Incorporation Type | Reference |

|---|---|---|---|

| C-2, C-4, C-7, C-9, C-12, C-14, C-16 | C-1 (Carboxyl) | Part of intact or cleaved unit | jst.go.jp |

| C-1, C-3, C-5, C-6, C-8, C-10, C-11, C-13, C-15, C-17, C-18, C-19, C-20, C-21, C-22 | C-2 (Methyl) | Part of intact or cleaved unit | jst.go.jp |

| C-2/C-3, C-4/C-5, C-7/C-8, C-9/C-10, C-12/C-13, C-14/C-15, C-16/C-18 | C-1/C-2 | Intact C₂ Unit | jst.go.jp |

Identification of Unusual Carbon Elongation Units

A distinctive feature of the biosynthesis of this compound and other dinoflagellate polyketides is the incorporation of unusual one-carbon (C1) units derived from the C-2 (methyl) carbon of cleaved acetate molecules. jst.go.jpjst.go.jp In this compound, this process occurs at multiple points along the polyketide chain.

Feeding experiments revealed that the this compound structure contains three isolated C1 units within the main polyketide chain at positions C-1, C-6, and C-11. nih.govjst.go.jp Furthermore, there are five branched C1 units at positions C-17, C-19, C-20, C-21, and C-22. nih.govjst.go.jp All eight of these single carbons originate from the C-2 of acetate. jst.go.jp This mechanism of deriving C1 units from cleaved acetate is a characteristic feature that contributes to the structural uniqueness and complexity of dinoflagellate polyketides. jst.go.jp The origin of the terminal carbon (C-1) from the C-2 of a cleaved acetate, rather than the C-1 of an intact acetate, is a common feature among linear dinoflagellate polyketides. jst.go.jp

| Unit Type | Carbon Positions | Total Count | Origin | Reference |

|---|---|---|---|---|

| Isolated C₁ Units in Main Chain | C-1, C-6, C-11 | 3 | C-2 of cleaved acetate | nih.govjst.go.jp |

| Branched C₁ Units | C-17, C-19, C-20, C-21, C-22 | 5 | C-2 of cleaved acetate | nih.govjst.go.jp |

Role of Specific Precursors in Polyketide Assembly

While acetate is the primary building block for the entire carbon skeleton of this compound, the initiation of the polyketide chain and the incorporation of extender units in related compounds can involve other precursors. nih.govmdpi.com

In many dinoflagellate polyketides, such as okadaic acid and various amphidinols, feeding experiments have shown no significant acetate incorporation at the beginning of the carbon chain (C-1 and C-2), suggesting an alternative starter unit. mdpi.com For amphidinols, glycolate (B3277807) has been unambiguously identified as the primary starter unit. mdpi.comnih.gov Its direct incorporation was confirmed at the C-2 position when its degradation through photosynthesis was inhibited. mdpi.com Although this has been demonstrated specifically for Amphidinol A, it is hypothesized that glycolate may serve a similar role in the biosynthesis of other amphidinols. mdpi.com

However, in the case of this compound, labeling studies have shown that the C-1 terminal carbon is derived from the C-2 of a cleaved acetate, indicating that glycolate is not the starter unit for this specific compound. jst.go.jp This highlights the diversity of biosynthetic initiation strategies even within the same genus of dinoflagellates.

Enzymatic Considerations in this compound Biosynthesis

The biosynthesis of polyketides is governed by large, multifunctional enzymes known as polyketide synthases (PKSs). mdpi.com In dinoflagellates, these are typically Type I PKSs, where multiple catalytic domains are organized into modules on a single large polypeptide. plos.orgmdpi.com Each module is generally responsible for one cycle of chain elongation. asm.org

The enzymatic machinery for this compound biosynthesis must accommodate the unusual incorporation of C1 units. While direct experimental evidence for the specific enzymes in Amphidinium sp. is limited, it is hypothesized that the incorporation of branched C1 units derived from the C-2 of acetate may involve a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HCS) cassette. jst.go.jp This enzymatic step would be integrated into the PKS pathway to facilitate the addition of these single-carbon branches. jst.go.jp

Chemical Synthesis of Amphidinin a and Analogues

Strategic Approaches to Total Synthesis

The overarching strategy in synthesizing a complex molecule like Amphidinin A is critical to its success. Chemists must devise a retrosynthetic plan that breaks the molecule down into simpler, manageable fragments. The efficiency of the total synthesis is often dictated by the chosen strategic approach. nih.gov

In the context of this compound and related polyketides, convergent strategies are particularly effective. For instance, the synthesis of the enantiomer of this compound (ent-Amphidinin A) involved the preparation of a C1-C7 segment and a C8-C18 segment, which were synthesized independently before being joined. researchgate.net Similarly, the total synthesis of Amphidinol 3, a related polyketide, featured a highly convergent strategy that enabled its expeditious preparation. rsc.org The power of this approach lies in its ability to rapidly assemble large, complex structures from well-defined, pre-synthesized building blocks. nih.gov

Fragment-based synthesis is the practical application of a convergent strategy. The molecular architecture of this compound, with its long polyketide chain punctuated by multiple stereocenters and functional groups, lends itself to logical disconnection into smaller fragments. The specific bonds chosen for disconnection define the key fragments that must be synthesized.

Different total syntheses of amphidinins have employed distinct fragmentation patterns, reflecting the creative and strategic choices of the research groups. For example, a formal synthesis of Amphidinin B was based on the coupling of a C1–C9 fragment with a C10–C21 fragment. researchgate.net A unified approach to Amphidinin E and F also relied on a convergent, fragment-based plan. rsc.org This strategy allows chemists to tackle the stereochemical challenges of different regions of the molecule in isolation before bringing them together. The coupling of these fragments often relies on robust carbon-carbon bond-forming reactions, such as olefination or cross-coupling reactions, to construct the final carbon skeleton. researchgate.net

| Target Molecule/Analogue | Fragmentation Strategy | Key Coupling Reaction(s) | Reference(s) |

| ent-Amphidinin A | C1-C7 and C8-C18 fragments | Julia-Kocienski Olefination | researchgate.net |

| Amphidinin B | C1-C9 and C10-C21 fragments | Yamaguchi Esterification, Julia Olefination | researchgate.net |

| Amphidinins E & F | Unified fragment approach | Yamaguchi Reaction, Horner-Wadsworth-Emmons Reaction | rsc.org |

| Amphidinol 3 | Three-component assembly | Not specified in abstract | nih.gov |

Convergent Synthesis Methodologies

Key Methodological Advances and Transformations in Synthesis

The successful construction of the fragments and their subsequent coupling relies on a toolbox of powerful and highly selective chemical reactions. The synthesis of this compound and its analogues has served as a platform for the application and refinement of several key transformations in modern organic chemistry.

The precise control of stereochemistry is paramount in the synthesis of polyketides like this compound. Stereoselective epoxidation reactions are instrumental in installing oxygen-containing stereocenters with a high degree of control. The Sharpless Asymmetric Epoxidation has been a cornerstone in this field, allowing for the enantioselective conversion of allylic alcohols to epoxides. nih.gov

This methodology has been repeatedly employed in the synthesis of amphidinin family members.

In the synthesis of the C8-C18 segment of ent-Amphidinin A, the Katsuki-Sharpless asymmetric epoxidation was a key step. researchgate.net

The total synthesis of Amphidinin B utilized the Sharpless asymmetric epoxidation for the construction of the C10–C21 segment, establishing crucial stereocenters within the tetrahydrofuran (B95107) moiety. researchgate.netchemistryviews.org

Syntheses of other complex marine macrolides, such as Amphidinolide T1, also feature the Sharpless asymmetric epoxidation as a key strategic element for introducing chirality. nih.gov

The resulting chiral epoxides are versatile intermediates that can be opened regioselectively by various nucleophiles to generate a wide array of functionalized structures with defined stereochemistry.

| Reaction | Application in Synthesis | Purpose | Reference(s) |

| Katsuki-Sharpless Asymmetric Epoxidation | Synthesis of ent-Amphidinin A (C8-C18 fragment) | Installation of chiral epoxide | researchgate.net |

| Sharpless Asymmetric Epoxidation | Synthesis of Amphidinin B (C10-C21 fragment) | Construction of tetrahydrofuran moiety | researchgate.netchemistryviews.org |

| Sharpless Asymmetric Epoxidation | Synthesis of Amphidinolide T1 | Introduction of key stereocenters | nih.gov |

Olefination reactions, which form carbon-carbon double bonds, are essential for constructing the backbone of polyketides and for coupling advanced fragments. The geometric configuration (E/Z) of the newly formed double bond must often be strictly controlled. Several olefination reactions have proven invaluable in the synthesis of this compound and its congeners.

Julia-Kocienski Olefination : This reaction, which involves the coupling of a sulfone with an aldehyde or ketone, is particularly powerful for forming trans-olefins with high stereoselectivity. It was a key reaction used to connect the C1-C7 and C8-C18 fragments during the synthesis of ent-Amphidinin A. researchgate.net It was also employed in the formal synthesis of Amphidinin B. researchgate.netcolab.ws

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is another widely used method for forming olefins, typically with a strong preference for the E-isomer. It was a notable feature in the unified total synthesis of Amphidinins E and F. rsc.org

Wittig Reaction : The Wittig reaction is a classical and versatile olefination method, though controlling its stereoselectivity can sometimes be challenging compared to modern variants.

Asymmetric aldol (B89426) and alkylation reactions are fundamental tools for the stereocontrolled construction of carbon-carbon bonds, particularly for setting stereocenters adjacent to carbonyl groups. nih.gov These methods often employ chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and are then removed.

Evans Aldol and Alkylation Reactions : The use of Evans' oxazolidinone chiral auxiliaries is a well-established and highly reliable strategy. researchgate.net This approach was central to the stereoselective synthesis of Amphidinin B, where both Evans aldol and Evans asymmetric alkylation reactions were key steps in building the carbon framework with the correct stereochemistry. researchgate.netcolab.ws

Boron-Mediated Aldol Reactions : Enantioselective aldol reactions mediated by boron reagents have also been used in the synthesis of fragments of related natural products, demonstrating their utility in creating complex polyketide structures. dntb.gov.ua

These asymmetric transformations are essential for building the chiral arrays found in the backbone of this compound, allowing for the precise installation of multiple stereogenic centers in a predictable manner.

Radical Cyclization and Macrocyclization Approaches

The construction of the core cyclic structures in this compound and its analogues often involves sophisticated cyclization strategies. Radical cyclizations have proven instrumental in the formation of heterocyclic rings, while various macrocyclization techniques have been employed to close the large macrolide rings.

Radical Cyclization:

Radical cyclization reactions offer a powerful method for the formation of five- and six-membered rings under mild conditions, a feature that is highly advantageous when dealing with complex and sensitive substrates. chemistryviews.org In the context of amphidinin synthesis, this strategy has been notably employed in the construction of the substituted tetrahydrofuran (THF) moieties present in many of the analogues.

For instance, the total synthesis of Amphidinin B, a structurally related polyketide, utilized a key radical cyclization step to form its central THF ring. researchgate.net This transformation typically involves the generation of a radical species, which then undergoes an intramolecular addition to a suitably positioned double bond, leading to the formation of the cyclic system. chemistryviews.org The stereochemical outcome of this cyclization is often controlled by the existing stereocenters in the acyclic precursor, leading to the desired diastereomer. researchgate.net While the direct application to this compound's total synthesis is not extensively documented in readily available literature, the successful use of this methodology in the synthesis of its close analogue, Amphidinin B, underscores its potential and relevance in constructing the core structural motifs of this class of compounds. researchgate.net

Macrocyclization:

The final crucial step in the synthesis of many amphidinolides, the macrolactonization to form the large ring, presents a significant synthetic hurdle due to entropic factors. acs.org Chemists have employed a variety of macrocyclization strategies to overcome this challenge.

One of the most frequently utilized methods is the Yamaguchi esterification , followed by macrolactonization. This protocol involves the activation of the seco-acid with 2,4,6-trichlorobenzoyl chloride, followed by intramolecular esterification. This method was successfully applied in the total synthesis of Amphidinolide Q and was a key consideration in the synthetic planning for Amphidinin B. acs.org

Another powerful technique is Ring-Closing Metathesis (RCM) , which has become a cornerstone of modern macrocycle synthesis. This reaction, often catalyzed by ruthenium-based catalysts, forms a carbon-carbon double bond to close the ring. RCM has been a key strategy in the total syntheses of Amphidinolide T1 and T4, where it proved to be highly efficient. nih.gov The success of RCM can be influenced by the conformation of the linear precursor, with certain stereochemical arrangements predisposing the molecule to cyclize effectively. nih.gov Silicon-tethered RCM has also been developed as a strategy to control the stereochemistry of the newly formed double bond, as demonstrated in a stereocontrolled total synthesis of Amphidinolide X. pkusz.edu.cn

Other notable macrocyclization approaches include intramolecular Suzuki and Stille couplings, which form carbon-carbon bonds to close the macroring.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for the development of potentially more potent or selective therapeutic agents. This has led to the development of synthetic routes to various naturally occurring amphidinins and amphidinolides.

Generation of Related Amphidinins (e.g., Amphidinins C-G, Amphidinolides)

The chemical synthesis of several members of the amphidinin and amphidinolide families has been successfully accomplished, often employing convergent strategies where complex fragments are synthesized independently and then coupled together.

Amphidinins C, E, and F: A unified synthetic approach has been developed for Amphidinins E and F, as well as epi-Amphidinin F. rsc.org This strategy highlights the use of common building blocks to access multiple analogues. The synthesis of the C7-C20 subunit common to Amphidinolides C and F has also been reported, featuring key steps like a Me3Al-mediated ring opening of an epoxide to establish critical stereochemistry. nih.govnih.gov The total synthesis of Amphidinolide F was a significant achievement, confirming its absolute and relative stereochemistry. researchgate.net

Amphidinin G: This compound is considered a putative biosynthetic precursor to this compound. nih.gov Its structural relationship to this compound makes its synthesis a valuable step towards understanding the biosynthesis and potentially developing a biomimetic synthesis of this compound itself.

Amphidinolides: A vast number of amphidinolides have been targeted for total synthesis. For example, the synthesis of Amphidinolide E and its stereoisomers has been achieved, providing insight into the impact of stereochemistry on its structure. acs.org The total syntheses of Amphidinolides T1 and T4 were accomplished using catalytic, stereoselective reductive macrocyclizations. organic-chemistry.org The synthesis of Amphidinolide X and Y has also been reported, featuring an iron-catalyzed process. researchgate.net

These synthetic efforts not only provide access to these complex natural products but also serve as a platform for the development of new synthetic methodologies.

Stereochemical Considerations in Analogue Synthesis

The dense array of stereocenters in the amphidinin and amphidinolide families presents a major challenge in their synthesis. Controlling the stereochemistry at each of these centers is paramount to achieving the correct, biologically active molecule.

Synthetic chemists have employed a wide range of techniques to address this challenge:

Substrate Control: Existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This is a fundamental principle used throughout the synthesis of these complex molecules. For example, in the synthesis of Amphidinolide X, the stereochemistry of the starting materials dictates the stereochemical course of a 5-exo radical cyclization. researchgate.net

Asymmetric Reactions: The use of chiral catalysts and reagents to induce stereoselectivity is a cornerstone of modern asymmetric synthesis. Key reactions employed in the synthesis of amphidinin analogues include:

Sharpless Asymmetric Epoxidation and Dihydroxylation: These methods are widely used to introduce chiral hydroxyl groups and epoxides with high enantioselectivity. dntb.gov.ua

Asymmetric Aldol Reactions: Boron-mediated asymmetric aldol reactions have been used to construct specific stereochemical relationships between hydroxyl and methyl groups. nih.gov

Asymmetric Allylation and Crotylation: These reactions are used to create chiral homoallylic alcohols. scispace.com

Use of Common Intermediates: A powerful strategy for the synthesis of multiple analogues is the use of a common chiral intermediate that can be elaborated into different target molecules. This approach was effectively used in the syntheses of Amphidinolides C and F, where a common intermediate provided access to a significant portion of the macrocyclic core. researchgate.netnih.gov

Stereochemical Inversion: In some cases, unexpected stereochemical inversions can occur during a reaction sequence. For example, a highly selective inversion at the C2 position was observed during an esterification in the synthesis of 2-epi-Amphidinolide E. acs.org While often unintended, understanding and controlling such inversions can be a useful synthetic tool.

Confirmation of Stereochemistry: The final confirmation of the absolute and relative stereochemistry of the synthesized molecules is crucial. This is typically achieved by comparing the spectroscopic data (NMR, optical rotation) of the synthetic material with that of the natural product. acs.orgresearchgate.net In some cases, total synthesis has led to the revision of the originally proposed stereochemistry of a natural product, as was the case for Amphidinolide W. figshare.com

The careful application of these stereochemical control elements is essential for the successful total synthesis of this compound and its complex analogues.

Biological Activities and Molecular Mechanisms in Preclinical Models

Antiproliferative and Cytotoxic Activities

Amphidinin A has been identified as a cytotoxic agent against various cancer cell lines. researchgate.net Its efficacy stems from its ability to inhibit cell growth and induce cell death in these malignant cells.

Efficacy in Various Cancer Cell Lines (e.g., Murine Lymphoma, Human Carcinomas)

Initial studies revealed that this compound exhibits moderate cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells. researchgate.net This early finding prompted further investigation into its potential as an anticancer agent. Research on related amphidinins, which are structurally similar to this compound, has shown a broader spectrum of activity. For instance, crude methanolic extracts from Amphidinium eilatiense, a source of various bioactive compounds including amphidinins, displayed cytotoxic effects against human breast and lung carcinoma cell lines. nih.govresearchgate.net Specifically, these extracts significantly reduced the viability of breast cancer cell lines. nih.gov Further fractionation of these extracts yielded non-polar fractions with high cytotoxic activity against lung (H1563) and breast (MDA-MB-231) adenocarcinoma cell lines. researchgate.net While these studies highlight the potential of the Amphidinium genus, more specific research on purified this compound is needed to fully characterize its efficacy across a wider range of cancer cell lines.

Cellular Viability Inhibition Assays

Cellular viability inhibition assays are crucial for quantifying the cytotoxic effects of compounds like this compound. These assays measure the proportion of viable cells after treatment and are fundamental in determining the potency of a potential therapeutic agent. creative-diagnostics.com Common methods include colorimetric assays like the MTT assay, which measures the metabolic activity of living cells by observing the reduction of a tetrazolium salt to a colored formazan (B1609692) product. creative-diagnostics.comnih.gov Other techniques involve fluorescence-based assays using substances like resazurin (B115843) or luminescence-based assays that measure ATP levels as an indicator of cell viability. creative-diagnostics.comlicorbio.com

In the context of research on related compounds, a standard tetrazolium cell viability assay (MTS assay) demonstrated that a methanolic crude extract from an Amphidinium strain reduced the viability of five different human cancer cell lines by 20–35%. researchgate.netresearchgate.net Subsequent bioassay-guided fractionation and testing on the MDA-MB-231 breast cancer cell line using the MTS assay identified specific sub-fractions that significantly reduced cell viability. nih.gov These assays are instrumental in generating dose-response curves and calculating IC50 values, which represent the concentration of a compound required to inhibit cell proliferation by 50%. creative-diagnostics.com

Antimicrobial Activities

In addition to its anticancer potential, this compound has demonstrated notable antimicrobial properties.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

This compound has shown activity against the Gram-positive bacterium Bacillus subtilis. mdpi.com Research on other amphidinins, such as C and E, has also revealed activity against Staphylococcus aureus, another Gram-positive bacterium. mdpi.comnih.gov Generally, the unique structure of bacterial cell envelopes influences their susceptibility to antimicrobial agents. mdpi.comnih.gov Gram-positive bacteria possess a thick peptidoglycan layer and teichoic acids, while Gram-negative bacteria have a more complex outer membrane containing lipopolysaccharides, which can act as a barrier to certain compounds. nih.gov The observed activity of amphidinins against Gram-positive strains suggests a potential mechanism that can overcome the defenses of this bacterial type. However, studies on this compound's efficacy against a broader range of Gram-negative bacteria are less prevalent in the available literature.

Antifungal Efficacy Against Pathogenic Fungi

This compound has been reported to possess antifungal activity against Aspergillus niger. mdpi.com The broader family of amphidinins and related compounds from the Amphidinium genus have shown significant potential against various pathogenic fungi. nih.govnih.gov For instance, certain amphidinols have demonstrated strong activity against Candida albicans and Aspergillus fumigatus. nih.govnih.gov Amphidinolide Q, a related macrolide, exhibits antifungal activity against C. albicans. nih.gov The mechanisms underlying the antifungal action of these compounds are an active area of research, with some studies suggesting interference with fungal cell membranes.

Investigations into Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms underlying the bioactivities of this compound are still being elucidated. However, research on the broader class of polyketides from Amphidinium offers some insights. For this compound, it is suggested that its structure is derived from a precursor, Amphidinin G, through the formation of a tetrahydrofuran (B95107) ring. mdpi.com

For related cytotoxic compounds like amphidinolides, it has been found that they can interact with actin, a critical component of the cytoskeleton. nih.gov Some amphidinolides act as F-actin destabilizers, while others stabilize actin filaments, suggesting that even structurally similar compounds can have different mechanisms of action. nih.gov The cytotoxic effects of some bioactive compounds are linked to the induction of apoptosis, or programmed cell death. samipubco.com Investigations into the molecular mechanisms of other natural products have shown that they can induce cell cycle arrest and promote apoptosis in cancer cells. nih.gov It is plausible that this compound may exert its antiproliferative effects through similar pathways, potentially by interfering with cell cycle progression or activating apoptotic signaling cascades. However, direct evidence for the specific molecular targets and pathways of this compound is an area that requires further dedicated research.

Modulation of Cytoskeletal Dynamics (e.g., Actin Interaction)

The actin cytoskeleton is a dynamic network of protein filaments crucial for maintaining cell structure, motility, and division. frontiersin.org Its constant remodeling is tightly regulated by a host of actin-binding proteins (ABPs). frontiersin.orgmdpi.com Several marine natural products, including some amphidinolides, have been shown to interact with actin and disrupt its dynamics. nih.gov While direct studies on this compound's interaction with actin are not extensively detailed in the reviewed literature, the cytotoxic nature of this compound and the known actin-disrupting activities of related polyketides from Amphidinium species suggest that interference with cytoskeletal dynamics could be a potential mechanism of its action.

Related compounds, amphidinolides, have been shown to either stabilize or destabilize F-actin filaments. nih.gov For instance, Amphidinolide J and X are identified as F-actin destabilizers, while Amphidinolides H1 and K act as stabilizers. nih.gov This dual activity within the same family of compounds highlights the subtle structural variations that can lead to profoundly different biological outcomes. The process of actin polymerization is a complex event involving the transition of globular actin (G-actin) to filamentous actin (F-actin), a process regulated by proteins like formins and the Arp2/3 complex. embopress.orgnus.edu.sg Disruptions in this equilibrium can lead to cell cycle arrest and apoptosis. Given that this compound is a cytotoxic polyketide, its potential to alter the G-actin/F-actin equilibrium warrants further investigation.

Membrane Permeabilization Mechanisms

A significant aspect of the biological activity of compounds from Amphidinium species is their ability to permeabilize cell membranes. Amphidinols (AMs), another class of polyketides from this dinoflagellate, are known to form pores or lesions in biomembranes, a mechanism shared with polyene macrolide antibiotics. nih.gov This action is often enhanced by the presence of sterols like cholesterol in the membrane. core.ac.uk

Studies on amphidinols have shown that their membrane-permeabilizing activity is significantly potentiated by integral membrane proteins such as glycophorin A. nih.gov This suggests that the interaction is not solely with the lipid bilayer but also involves membrane proteins, leading to a higher affinity of the compounds for protein-containing membranes. nih.gov The permeabilization can lead to the leakage of intracellular components and ultimately cell death. plos.org While the specific mechanisms for this compound are not as well-elucidated as for amphidinols, the structural similarities and shared origin suggest that membrane permeabilization is a likely contributor to its cytotoxic effects. The process of membrane permeabilization by viral particles, for example, is known to require uncoating, indicating a specific conformational state is necessary for activity. csic.es A similar requirement for a specific molecular arrangement could apply to this compound.

Intracellular Ion Homeostasis Perturbation

Maintaining a stable intracellular ion concentration is fundamental for cell survival and function. entokey.comfrontiersin.org Disruptions in ion homeostasis can trigger various cellular stress responses and can lead to cell death. The membrane-permeabilizing effects of compounds like this compound directly impact ion homeostasis. By creating pores or channels in the cell membrane, these molecules can cause an uncontrolled flux of ions, such as potassium (K+) and sodium (Na+), across the membrane. mdpi.commdpi.com

For instance, the efflux of cytosolic potassium can lead to hyperpolarization of the lysosomal membrane, an event that can trigger lysosomal membrane permeabilization (LMP) and subsequent cell death pathways. mdpi.com The regulation of intracellular pH is also critical, with proton pumps like ATPases consuming a significant amount of cellular energy to maintain the necessary gradients for ion transport. frontiersin.org The disruption of these gradients by membrane-active compounds would have profound effects on cellular metabolism and viability. While direct studies on this compound's effect on specific ion channels are limited, its demonstrated cytotoxicity and the known membrane-permeabilizing activities of related compounds strongly suggest that perturbation of intracellular ion homeostasis is a key component of its mechanism of action. nih.govdntb.gov.ua

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Potency

Amphidinins are a class of linear polyketides characterized by a 17-carbon backbone with various hydroxyl and methyl group decorations. mdpi.com The biological activity of these molecules is intrinsically linked to their specific structural features, including the polyketide chain's architecture and the stereochemical orientation of its numerous chiral centers.

The biological potency of amphidinins is highly sensitive to modifications in the polyketide chain. The family of amphidinins and related compounds, isolated from dinoflagellates of the genus Amphidinium, offers a natural library of analogs to probe these relationships. mdpi.comresearchgate.net

Key findings from comparative studies include:

Cyclization and Ring Formation: The structure of Amphidinin A is closely related to its precursor, Amphidinin G. mdpi.com The key difference is the formation of a tetrahydrofuran (B95107) ring in this compound, which results from the addition of a hydroxyl group at C12 to an olefinic carbon at C9 of Amphidinin G. mdpi.com This cyclization appears to be a critical determinant of its specific biological activity profile. Furthermore, Amphidinins C, D, E, and F are linear, seco-analogs of the 12-membered macrolide Amphidinolide Q. mdpi.com The transition from the macrocyclic structure of Amphidinolide Q to the linear form of its analogs significantly alters the spectrum of activity, indicating that the macrocyclic scaffold is not essential for all biological effects but its opening can modulate target specificity.

Antimicrobial Spectrum: Different amphidinin analogs exhibit varied antimicrobial potency. For instance, this compound, C, and E have all demonstrated activity against Bacillus subtilis and the fungus Aspergillus niger. mdpi.com However, only Amphidinins C and E showed efficacy against Staphylococcus aureus, suggesting that subtle structural differences between these linear polyketides can fine-tune their antibacterial spectrum. mdpi.com In contrast, Amphidinins D and F were reported to be inactive as antibacterials. nih.gov

Chain Length and Functional Groups: Studies on the broader family of related amphidinols reveal that the length of the polyhydroxyl chain has a minimal effect on the size of pores formed in cell membranes, a common mechanism of action for these compounds. mdpi.com However, other modifications are critical. For example, Amphidinol 17, which possesses a shorter polyol arm and one fewer double bond in its polyunsaturated chain compared to other amphidinols, displayed no detectable antifungal activity, though it retained hemolytic properties. researchgate.net Additionally, the presence of sulfate (B86663) groups has been shown to be detrimental; studies on sulfated amphidinol analogs indicate that sulfation negatively impacts their anti-infective properties, regardless of where the esterification occurs. mdpi.com

The following table summarizes the reported antimicrobial activities of this compound and related compounds.

| Compound | Key Structural Feature | Activity vs. B. subtilis | Activity vs. S. aureus | Activity vs. A. niger | Reference |

|---|---|---|---|---|---|

| This compound | Linear polyketide with tetrahydrofuran ring | Active | Inactive | Active | mdpi.com |

| Amphidinin C | Linear polyketide (seco-analog of Amphidinolide Q) | Active | Active | Active | mdpi.commdpi.com |

| Amphidinin E | Linear polyketide (seco-analog of Amphidinolide Q) | Active | Active | Active | mdpi.comresearchgate.net |

| Amphidinolide Q | 12-membered macrolide | Active | Active | Active | mdpi.com |

While direct studies comparing the biological activities of different stereoisomers of this compound have not been extensively reported, the principles of medicinal chemistry and natural product synthesis underscore its importance. The total synthesis of related compounds, such as Amphidinin B, requires meticulous control over each stereocenter, a testament to the presumed importance of the natural configuration for activity. researchgate.netnih.gov It is widely accepted that only one enantiomer or diastereomer of a chiral drug will fit optimally into its biological target, and any deviation from this natural stereochemistry is likely to result in a significant loss of potency. sciepublish.com Therefore, while specific experimental data for this compound isomers is pending, its complex stereostructure is considered essential for its observed biological activities.

Impact of Polyketide Chain Modifications on Activity

Rational Design of this compound Derivatives with Modified Activities

Rational drug design involves the deliberate, hypothesis-driven modification of a lead compound to improve its therapeutic properties. nih.gov For this compound, while large-scale rational design programs are not yet widely published, the existing SAR data from natural analogs provides a clear foundation for such efforts. mdpi.comresearchgate.net The chemical synthesis of these complex molecules is primarily undertaken for structural confirmation and initial SAR investigations rather than commercial production, due to their complexity and low natural abundance. mdpi.com

The goal of rationally designing this compound derivatives would be to enhance potency, improve selectivity, or modify pharmacokinetic properties. Based on current knowledge, a rational design strategy might involve:

Simplification of the Structure: Creating truncated analogs to determine the minimal structural components required for activity. An example of this approach has been successful in the related amphidinol family, where a designed truncated analog of Amphidinol 3 retained comparable antifungal activity to the natural product. researchgate.net

Modification of Key Functional Groups: Systematically altering the hydroxyl groups along the polyketide chain through protection, inversion of stereochemistry, or replacement to probe their role in target binding.

Analog Synthesis Based on SAR: Synthesizing derivatives that avoid modifications known to be detrimental, such as sulfation, while incorporating features associated with desired activity, like the core tetrahydrofuran ring of this compound. mdpi.com

The total synthesis of Amphidinin B and other complex amphidinolides provides the chemical tools and knowledge necessary to build such rationally designed derivatives in the future. researchgate.netresearchgate.net

Computational Approaches in SAR Elucidation

Computational chemistry offers powerful tools for elucidating SAR, predicting the activity of novel compounds, and guiding rational drug design, which can significantly reduce the time and cost of drug discovery. nih.gov

QSAR is a computational technique that aims to find a mathematical correlation between the chemical structures of a set of compounds and their biological activity. nih.govyoutube.com A QSAR model is built by calculating molecular descriptors (which encode physicochemical properties, topology, or 3D shape) for a series of molecules and using statistical methods to relate these descriptors to their known activities (e.g., IC₅₀ or MIC values). youtube.com

To date, no specific QSAR models for the this compound class of polyketides have been published in the literature. However, this approach holds significant promise. A QSAR study using the known family of amphidinins and amphidinols could:

Identify the key molecular properties (e.g., lipophilicity, specific partial charges, molecular shape) that are most influential for their antifungal or antibacterial activity.

Create a predictive model that could estimate the activity of new, unsynthesized this compound derivatives.

Help prioritize which potential derivatives would be most promising to synthesize and test in the lab.

The development of a robust QSAR model requires a sufficiently large and structurally diverse dataset of compounds with well-defined activity data, a condition that the growing family of natural amphidinins is beginning to meet. researchgate.net

Computer-aided drug design can be broadly categorized into ligand-based and structure-based methods. nih.govjubilantbiosys.com

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. nih.govjubilantbiosys.com It relies on the knowledge of molecules that are known to be active. For this compound, the structures of active analogs like Amphidinin C and E could be superimposed to create a pharmacophore model. mdpi.com This model would define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for activity. This pharmacophore could then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that match the query and are therefore likely to be active. biosolveit.de

Structure-Based Design: This method requires the 3D structure of the biological target (e.g., an enzyme or receptor), typically determined through X-ray crystallography or NMR. nih.gov Molecular docking simulations can then be used to predict how a ligand, such as this compound, binds to the target's active site. rsc.orgnih.gov This allows for the visualization of key interactions (like hydrogen bonds and hydrophobic contacts) and provides a powerful tool for designing new derivatives with improved binding affinity. mdpi.com As the specific molecular target(s) for this compound are not yet fully elucidated, structure-based design is not currently feasible. The identification of its target is a critical next step that would unlock the potential of these powerful computational design strategies.

Advanced Research Methodologies and Future Research Directions

Application of Advanced Spectroscopic and Spectrometric Techniques in Research

The structural determination of complex natural products like Amphidinin A relies heavily on the application of advanced spectroscopic and spectrometric methods. These techniques are crucial for piecing together the molecular architecture, including its planar structure and complex stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the elucidation of this compound's structure. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for establishing the through-bond connectivity of the molecule. hyphadiscovery.com For instance, the planar structure of Amphidinin G, a presumed biosynthetic precursor to this compound, was established primarily through 2D NMR data analysis. researchgate.net The absolute configurations of the stereogenic centers in this compound were determined by a combination of J-based configuration analysis and the modified Mosher's method, which relies on NMR analysis of specific derivatives. acs.org Furthermore, comparing NMR chemical shifts of synthetic diastereomers with the natural product has been a powerful strategy to confirm or revise proposed structures. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is another vital tool. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which helps in determining the elemental composition of the molecule. dntb.gov.ua Tandem mass spectrometry (LC-MS/MS) is employed to study fragmentation patterns, offering clues about the molecule's substructures. nih.govnih.gov This technique has been instrumental in identifying new amphidinol analogues, where collision-induced dissociation (CID) spectra reveal characteristic cleavages and neutral losses, aiding in their characterization. nih.govresearchgate.net

Table 1: Spectroscopic and Spectrometric Techniques in this compound Research

| Technique | Application in this compound Research | Key Findings/Insights |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Elucidation of planar structure and relative and absolute stereochemistry. | Determination of ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC) to build the carbon skeleton. hyphadiscovery.com Used in J-based analysis and Mosher's method for assigning absolute configurations. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition. | Provides highly accurate mass-to-charge ratio, allowing for the deduction of the molecular formula. dntb.gov.ua |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and characterization of this compound and its analogues in complex mixtures. | Analysis of fragmentation patterns (CID spectra) helps in identifying known compounds and characterizing novel analogues. nih.govnih.gov |

Utilization of In Vitro and Ex Vivo Biological Models

To understand the biological effects of this compound, researchers utilize various cell-based models that mimic physiological conditions to varying degrees. These models are essential for preclinical evaluation of its cytotoxic and other therapeutic properties.

In vitro cell culture models are fundamental for assessing the bioactivity of natural products. emulatebio.com Studies on this compound and its analogues have predominantly used established cancer cell lines to evaluate their cytotoxic potential. researchgate.net For example, this compound has demonstrated moderate cytotoxicity against cell lines such as murine lymphoma L1210 and human epidermoid carcinoma KB cells. researchgate.net While these immortalized cell lines are valuable for initial high-throughput screening, they may not fully represent the heterogeneity of primary tumors or the complex environment of healthy tissues. ugent.be The use of primary cells, which are isolated directly from tissue and have a finite lifespan, can offer a more biologically relevant system. nih.gov Future studies employing primary cell cultures, such as human bronchial epithelial cells or hepatocytes, could provide more nuanced insights into the specific effects and potential toxicity of this compound on non-cancerous human cells.

Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to replicate the structure and function of an organ on a miniature scale. harvard.edu This technology represents a significant leap from 2D cell culture, offering a more physiologically relevant model for studying development, disease, and drug responses. harvard.edu To date, researchers have successfully grown organoids resembling various organs, including the brain, lung, and intestine. harvard.edu

While specific research applying organoid models to this compound has not yet been published, this area holds immense promise. Patient-derived organoids (PDOs), which are grown from a patient's own tissue (including tumors), could revolutionize the preclinical evaluation of compounds like this compound. By testing this compound on a panel of PDOs from different cancer patients, researchers could investigate patient-specific responses and identify biomarkers for sensitivity. Cerebral organoids, for example, could be used to model neurodegenerative diseases and assess the neurotoxic or neuroprotective potential of this compound and its analogues. nih.gov The advancement of organoid technology provides a powerful platform for future investigations into the efficacy and mechanisms of action of this marine compound in a human-relevant context. accscience.com

Primary Cell Culture Models

Integration of Computational Biology and Artificial Intelligence in this compound Research

Computational biology combines computer science, mathematics, and statistics to model and analyze biological data. northeastern.eduinstitut-curie.org In the study of complex molecules like this compound, computational approaches are becoming increasingly integral.

One key application is in structure elucidation. Density-functional theory (DFT) calculations, a computational quantum mechanical modeling method, have been used to help determine the absolute configurations of stereogenic centers in this compound. acs.org By calculating the theoretical NMR parameters for different possible stereoisomers and comparing them to experimental data, researchers can confidently assign the correct structure. Computational modeling was also used to determine the complete stereochemistry of new, related macrolides. dntb.gov.ua

Beyond structural analysis, computational biology and artificial intelligence (AI) can accelerate drug discovery. Machine learning algorithms can be trained on large datasets of compounds with known activities to predict the potential biological targets of new molecules like this compound. illinois.edu Molecular docking simulations can model the interaction between this compound and potential protein targets, providing hypotheses about its mechanism of action that can then be tested experimentally. As the amount of genomic and proteomic data grows, these computational tools will be essential for navigating the complexity and identifying the most promising therapeutic avenues for this compound. simonsfoundation.org

Emerging Research Avenues for this compound and its Bioactive Analogues

The potent bioactivities of the amphidinin family of compounds suggest they could serve as leads for new therapeutic agents. Research is ongoing to discover new analogues and explore their full therapeutic potential.

The known biological activities of this compound and its relatives provide clues to their potential molecular targets. The most frequently reported activity is cytotoxicity against various cancer cell lines, suggesting that these compounds may interfere with fundamental cellular processes essential for cancer cell survival and proliferation. researchgate.netresearchgate.netnih.gov This points toward potential targets within pathways regulating the cell cycle, apoptosis (programmed cell death), or cytoskeletal dynamics, similar to other cytotoxic marine macrolides. mdpi.com

In addition to anticancer potential, some amphidinins have shown significant antimicrobial and antifungal activity. nih.govmdpi.com For example, Amphidinin C, E, and G have demonstrated activity against bacteria like Bacillus subtilis and fungi such as Aspergillus niger and Trichophyton mentagrophytes. researchgate.netmdpi.com This suggests that these compounds may interact with targets that are unique to microbial cells, such as enzymes involved in cell wall synthesis or specific metabolic pathways, making them potential candidates for new antibiotic or antifungal drug development. The exploration of these and other novel therapeutic targets remains a key future direction for research on this compound and its bioactive analogues.

Methodological Advancements in High-Throughput Screening of Analogues

The discovery and development of complex natural products like this compound and its analogues are increasingly reliant on sophisticated, high-throughput methodologies. Traditional bioassay-guided fractionation is often slow and can fail to identify minor but highly potent compounds. pnas.org Modern approaches, however, integrate automation, miniaturization, and advanced analytical techniques to rapidly screen large libraries of natural product analogues, identifying not just activity but also providing insights into the mechanism of action. thieme-connect.comevotec.com For a potent polyketide like this compound, known for its significant cytotoxicity, these advancements are crucial for efficiently navigating its complex chemical space and pinpointing promising therapeutic leads. mdpi.commdpi.com

The evolution of high-throughput screening (HTS) has been marked by a move from simple cell viability assays to more complex, data-rich methodologies. thieme-connect.combmglabtech.com This is particularly relevant for marine natural products, which are often available in only minute quantities, making efficient use of the material paramount. The integration of robotics, advanced detection systems, and sophisticated data analysis software allows for the testing of thousands of compounds or fractions in a short period, significantly accelerating the initial stages of drug discovery. bmglabtech.com

A key challenge in screening natural product libraries, including those containing this compound analogues, is the high frequency of "hits" caused by non-specific cytotoxicity. nih.gov Methodological advancements aim to address this by providing multi-parametric data early in the screening process, helping to distinguish between general toxicity and specific, targeted activity.

Miniaturization and Automation in Assay Formats

A fundamental advancement in HTS is the move towards miniaturization, primarily through the use of high-density microplates. The transition from standard 96-well plates to 384-, 1536-, and even higher density formats allows for the screening of a larger number of this compound analogues while consuming significantly less of the precious sample and reducing reagent costs. thieme-connect.com This miniaturization is coupled with extensive automation. Robotic liquid handlers, plate readers, and integrated software systems manage the entire HTS workflow, from sample preparation and plating to data acquisition and analysis, ensuring high precision and reproducibility. bmglabtech.com For complex marine polyketides, which may be part of a pre-fractionated library, automation ensures that each fraction is accurately tracked and tested, often in multiple assays simultaneously. acs.org

High-Content Screening (HCS) for Phenotypic Profiling

Perhaps the most significant methodological leap has been the adoption of High-Content Screening (HCS). Unlike traditional HTS which typically measures a single endpoint (e.g., cell death), HCS utilizes automated microscopy and sophisticated image analysis algorithms to capture a wealth of data on cellular morphology and function. plos.org When screening this compound analogues, HCS can simultaneously measure multiple indicators of cytotoxicity and cellular health, such as:

Changes in nuclear size and shape

Mitochondrial membrane potential

Cell proliferation markers

Rearrangements of the cytoskeleton plos.org

This multi-parametric approach provides a detailed "phenotypic fingerprint" for each analogue. It allows researchers to quickly triage hits, deprioritizing non-specific cytotoxic compounds while highlighting those that induce a specific, desirable cellular phenotype, which might indicate a novel mechanism of action. pnas.orgplos.org For instance, an HCS assay could differentiate an this compound analogue that induces apoptosis from one that causes mitotic arrest, providing critical early insights for lead optimization. thieme-connect.com

Integration of HTS with Advanced Analytical Techniques

Modern screening platforms increasingly integrate HTS with advanced analytical methods, most notably mass spectrometry. pnas.org An innovative approach is the development of platforms that link biological activity directly to chemical identity within a complex mixture, a concept that inverts the traditional "grind and find" discovery model. pnas.org

One such platform, Compound Activity Mapping , combines image-based phenotypic screening with untargeted metabolomics data. pnas.org For a library containing various this compound analogues, this method would work as follows:

The library is screened using an HCS assay to generate detailed phenotypic profiles for each sample.

In parallel, the same library is analyzed using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to generate a comprehensive list of chemical constituents. nih.govresearchgate.net

Computational tools then correlate the specific phenotypic changes with individual mass signals across the library. pnas.org

This powerful integration makes it possible to predict the identity and mode of action of the bioactive molecules directly from the primary screen, even for compounds present in low abundance. pnas.org This strategy dramatically accelerates the dereplication process (the early identification of known compounds) and allows researchers to rationally prioritize the isolation of novel analogues with interesting biological activities.

Table 1: Comparison of High-Throughput Screening Methodologies for Natural Product Analogues

| Methodology | Key Features | Advantages for this compound Analogue Screening | Limitations |

| Traditional HTS | Single-endpoint assays (e.g., cell viability), automated liquid handling, 96/384-well formats. | Rapidly identifies cytotoxic activity across a large number of analogues. | High rate of false positives due to non-specific toxicity; provides limited mechanistic insight. |

| High-Content Screening (HCS) | Automated microscopy, multi-parametric image analysis (morphology, viability, specific markers). | Provides detailed phenotypic fingerprints; helps differentiate mechanisms of cytotoxicity; reduces false positives. plos.orggrantome.com | More complex data analysis; higher initial setup cost compared to traditional HTS. |

| Compound Activity Mapping | Integrates HCS with untargeted metabolomics (LC-HRMS). pnas.org | Directly links biological activity to specific chemical compounds in a mixture; accelerates dereplication and lead prioritization. pnas.org | Requires sophisticated instrumentation and bioinformatics capabilities; data integration can be complex. |

| Differential Cytotoxicity Screening | Compares activity in a target cell line vs. a control or isogenic cell line (e.g., with/without a specific gene). acs.org | Identifies analogues with selectivity for a particular cellular background (e.g., a specific cancer mutation). | Requires well-characterized cell line pairs; may not be broadly applicable to all targets. |

Q & A

Q. What experimental techniques are recommended for isolating Amphidinin A from natural sources?

this compound isolation typically employs chromatographic methods such as HPLC or flash column chromatography, guided by bioactivity assays (e.g., antifungal or cytotoxic screening). Solvent partitioning (e.g., ethyl acetate/water) is critical to enrich target fractions. Post-isolation, purity validation via NMR (¹H, ¹³C) and LC-MS is essential to confirm structural integrity .

Q. How can researchers validate the structural elucidation of this compound using spectroscopic data?

Structural validation requires a combination of 2D NMR (COSY, HSQC, HMBC) to establish connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular formula. Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) ensures consistency with known analogs. Discrepancies in NOESY correlations may require computational modeling (DFT-NMR) to resolve .

Q. What are the minimum experimental controls required for bioactivity studies of this compound?

Include positive controls (e.g., standard antifungals like amphotericin B) and negative controls (solvent-only treatments). Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., mammalian cell lines) are mandatory to assess selectivity. Replicate experiments (n ≥ 3) with statistical analysis (e.g., ANOVA) mitigate variability .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Systematic meta-analysis of experimental parameters (e.g., assay type, cell lines, concentration ranges) is critical. Variability may arise from differences in compound purity, solvent effects (DMSO vs. aqueous), or microbial strain specificity. Cross-validation using orthogonal assays (e.g., gene expression profiling vs. phenotypic screening) clarifies mechanistic inconsistencies .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Retrosynthetic analysis prioritizes modular construction of the polyketide backbone. Asymmetric catalysis (e.g., Sharpless epoxidation) ensures stereochemical fidelity. Late-stage functionalization (e.g., hydroxylation) allows diversification for SAR. Purification via preparative HPLC and characterization by X-ray crystallography resolves regiochemical ambiguities .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., fungal CYP51). MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models identify pharmacophores critical for activity. Validate predictions with in vitro enzymatic assays and mutagenesis studies .

Methodological Guidance

Table 1: Key Parameters for Reproducing this compound Studies

What criteria define a rigorous research question for this compound studies?

Apply the FINER framework:

Q. How to design interdisciplinary studies investigating this compound’s ecological role?

Integrate microbial co-culture experiments (to mimic natural symbiosis) with metabolomics (LC-MS/MS) and metatranscriptomics. Field sampling must document geographic coordinates, host organism metadata, and seasonal variations. Collaborate with taxonomists for species authentication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.